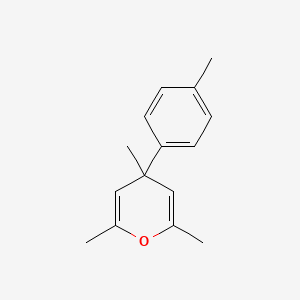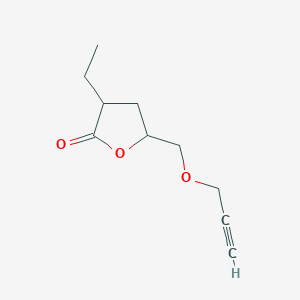
5-(Methoxymethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-2,3-dihydro-1H-indene: is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The methoxymethyl group attached to the indene structure adds unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxymethyl)-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indene with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxymethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxymethyl ketones, while reduction can produce methoxymethyl alkanes.
Scientific Research Applications
Chemistry: In chemistry, 5-(Methoxymethyl)-2,3-dihydro-1H-indene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicine, derivatives of this compound are studied for their pharmacological properties. These studies aim to develop new medications for various diseases and conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: Lacks the methoxymethyl group, resulting in different chemical properties.
5-Methoxymethyl-2-furancarboxylic acid: Contains a furan ring instead of an indene ring, leading to different reactivity and applications.
5-Methoxymethyl-1,3,4-thiadiazol-2-amine: Features a thiadiazole ring, which imparts distinct biological activities.
Uniqueness: The presence of the methoxymethyl group in 5-(Methoxymethyl)-2,3-dihydro-1H-indene distinguishes it from other similar compounds
Properties
CAS No. |
112504-90-2 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-(methoxymethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14O/c1-12-8-9-5-6-10-3-2-4-11(10)7-9/h5-7H,2-4,8H2,1H3 |
InChI Key |
CXAXCPPJOIMPIX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(CCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


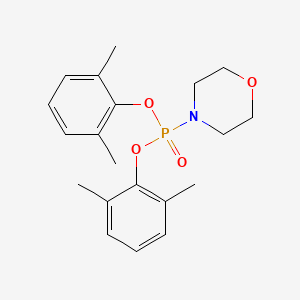
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

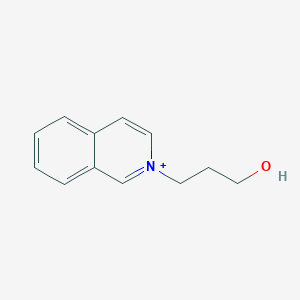
![3-[3-(Piperidin-1-ylmethyl)phenoxy]propanoic acid;hydrochloride](/img/structure/B14312236.png)
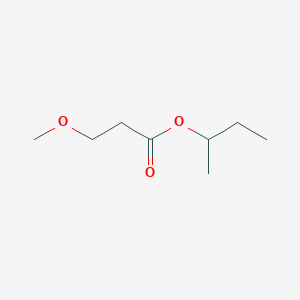
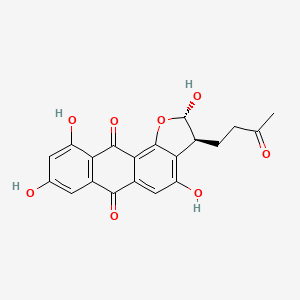
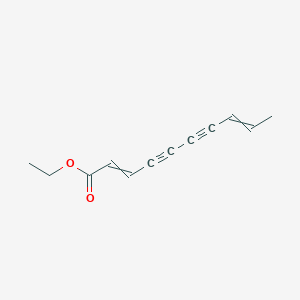
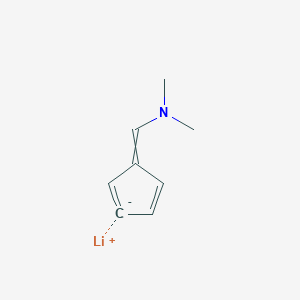
![2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)](/img/structure/B14312265.png)
![1,1'-(1,4-Phenylene)bis[3-phenyl-3-(phenylsulfanyl)prop-2-en-1-one]](/img/structure/B14312269.png)
